molecular formula C13H16O3 B14247758 benzoic acid;(3R)-4-methylpent-1-yn-3-ol CAS No. 476685-26-4

benzoic acid;(3R)-4-methylpent-1-yn-3-ol

Cat. No.: B14247758
CAS No.: 476685-26-4
M. Wt: 220.26 g/mol
InChI Key: CAJRSYKIWDLSME-ZCMDIHMWSA-N
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Description

Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is a compound that combines the properties of benzoic acid and (3R)-4-methylpent-1-yn-3-ol. Benzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₆O₂, known for its use as a food preservative and in various industrial applications . (3R)-4-methylpent-1-yn-3-ol is an alkyne alcohol with a chiral center, adding unique stereochemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid can be achieved through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . For (3R)-4-methylpent-1-yn-3-ol, the synthesis typically involves the use of chiral catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V₂O₅) or manganese and cobalt acetates as catalysts . The production of (3R)-4-methylpent-1-yn-3-ol on an industrial scale would require efficient chiral synthesis methods to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂CrO₄

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Phenol

    Reduction: Benzyl alcohol

    Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is unique due to the combination of the aromatic carboxylic acid and the chiral alkyne alcohol, providing distinct stereochemical and chemical properties that can be leveraged in various applications.

Properties

CAS No.

476685-26-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzoic acid;(3R)-4-methylpent-1-yn-3-ol

InChI

InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-4-6(7)5(2)3/h1-5H,(H,8,9);1,5-7H,2-3H3/t;6-/m.0/s1

InChI Key

CAJRSYKIWDLSME-ZCMDIHMWSA-N

Isomeric SMILES

CC(C)[C@H](C#C)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)C(C#C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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